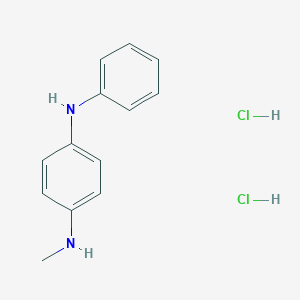

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

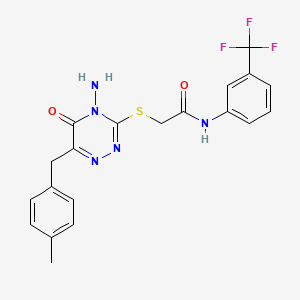

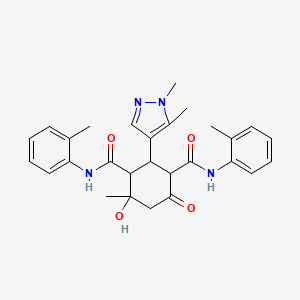

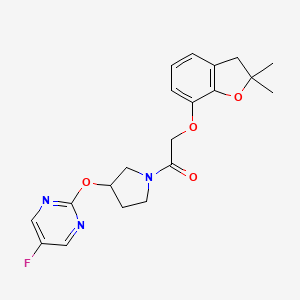

“N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2355385-15-6 . It has a molecular weight of 271.19 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code of “this compound” is1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 271.19 . The InChI Code provides information about its molecular structure .Scientific Research Applications

Corrosion Inhibition

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. In particular, research focusing on Schiff base compounds derived from this chemical shows promise in protecting mild steel against corrosion in acidic environments. These studies indicate that such compounds can efficiently inhibit corrosion, with some derivatives showing superior performance compared to the parent compound (Nor Hashim, Kassim, & Mohd, 2012).

Electrochromic Materials

This compound related compounds have been explored in the synthesis of electrochromic materials. For instance, electropolymerization of derivatives of this compound has led to the development of conducting polymers with significant electrochromic properties, displaying a range of colors under different electrical potentials and demonstrating high optical contrasts (Ouyang, Wang, & Zhang, 2011).

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been used in the development of materials for organic light-emitting diodes (OLEDs). These compounds, particularly those with bipolar characteristics, have been effective as host materials in yellow phosphorescent OLEDs, contributing to improved current and power efficiencies in these devices (Braveenth et al., 2020).

Antibacterial and Anticancer Potential

Some derivatives of this compound have shown antibacterial activities. Computational studies on these compounds have highlighted their potential interactions with bacterial and cancer-related proteins, suggesting possible applications in treating bacterial infections and cancer (A. P, 2019).

Electronic and Optical Materials

This compound and its derivatives have been utilized in synthesizing materials with special electronic and optical properties. For instance, they have been involved in the creation of polymers with specific thermal, photophysical, electrochemical, and electrochromic characteristics, useful in various high-tech applications (Cheng, Hsiao, Su, & Liou, 2005).

Mechanism of Action

Target of Action

Similar compounds have been synthesized as crosslinking agents and are used to prepare polymers by forming amide bonds between two reactants .

Mode of Action

The compound interacts with its targets through the formation of amide bonds. This is achieved by the diamine reacting with the hydroxyl group of one reactant and the carbonyl group of another reactant to form a new bond .

Result of Action

The compound’s role as a crosslinking agent suggests it may influence the structure and properties of polymers .

Properties

IUPAC Name |

1-N-methyl-4-N-phenylbenzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDTYVWZJVTCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B2469720.png)

![N-[(3,5-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2469721.png)

![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2469731.png)

![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)